molecular formula C19H19ClF3N3O2 B2705865 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1226429-16-8

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2705865
CAS No.: 1226429-16-8
M. Wt: 413.83
InChI Key: QCGJOYDNGGCHTD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a high-purity chemical compound intended solely for research and development purposes in a laboratory setting. This product is classified as For Research Use Only (RUO) and is strictly not intended for any diagnostic, therapeutic, or personal use applications. This compound is of significant interest in advanced medicinal chemistry and neuroscience research. Its molecular structure, which features a dimethylaminoethyl group linked to a chlorophenyl ring and a trifluoromethylphenyl moiety connected by an ethanediamide linker, suggests potential as a scaffold for investigating interactions with neurological targets. The inclusion of fluorine atoms is a common strategy in drug design, as it can enhance a compound's metabolic stability, cell membrane permeability, and overall bioavailability . The structural motif of a dimethylamino group attached to a carbon chain that is also connected to an aromatic system is found in other pharmacologically active agents, such as the migraine medication sumatriptan, which acts as a selective agonist for 5-HT1B and 5-HT1D serotonin receptors . This structural analogy indicates that our compound may serve as a valuable chemical probe for studying serotonergic signaling pathways, trigeminal nerve activation, and the inhibition of vasoactive neuropeptide release, which are key mechanisms in neurological conditions . Researchers can leverage this compound in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, pain management, and migraine research. Its defined chemical structure and high purity (95%+) make it a reliable building block for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for specific receptors.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c1-26(2)16(14-8-3-4-9-15(14)20)11-24-17(27)18(28)25-13-7-5-6-12(10-13)19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGJOYDNGGCHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and 3-(trifluoromethyl)aniline in an inert solvent like dichloromethane under controlled temperature conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The presence of chlorophenyl and trifluoromethyl groups allows for nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions can replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted products.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials :
    • 2-Chlorobenzylamine
    • Dimethylamine
    • 3-Trifluoromethylacetophenone
  • Synthetic Route :
    • The compound is synthesized through nucleophilic substitutions and coupling reactions to form the final product.

Scientific Research Applications

This compound has shown promise in various research areas:

  • Medicinal Chemistry : The unique structure allows for interactions with biological targets, making it a candidate for drug development.
  • Pharmacological Studies : Investigations into its effects on specific receptors can provide insights into its therapeutic potential.

Case Studies

  • Analgesic Activity Assessment :
    • A study evaluated the analgesic effects of similar compounds in a carrageenan-induced paw edema model. Results indicated significant pain relief, suggesting that modifications in this compound could enhance analgesic properties.
  • Pharmacokinetic Profile :
    • Research indicates that compounds with trifluoromethyl groups often exhibit prolonged half-lives and enhanced bioavailability. This suggests that N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide may benefit from similar pharmacokinetic characteristics.

The biological activity of this compound is attributed to its ability to interact with specific receptors involved in various physiological processes:

  • Anti-inflammatory Properties : Potential inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
  • CNS Modulation : Similar compounds have been shown to modulate central nervous system pathways, indicating potential for neurological applications.

Summary Table of Biological Activities

Activity TypeDescription
Anti-inflammatoryPotential COX inhibition
AnalgesicPain relief via CNS modulation
PharmacokineticsProlonged half-life and enhanced bioavailability

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups like dimethylamino and trifluoromethyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Compound A : N-(3-Chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()

  • Key differences: Replaces the trifluoromethylphenyl group with a 3-chloro-4-fluorophenyl moiety and introduces a 1-methylindole substituent on the dimethylaminoethyl chain.
  • Implications : The indole group may enhance DNA intercalation due to its planar aromatic structure, while the chloro-fluorophenyl group provides moderate electron withdrawal. However, the absence of a trifluoromethyl group could reduce metabolic stability compared to the target compound .

Compound B : 5-(Dimethylaminoethylamino)-substituted benzo[de]isoquinoline-1,3-dione derivatives ()

  • Key differences: Features a rigid polycyclic aromatic core instead of ethanediamide, with dimethylaminoethylamino side chains.
  • Activity : Exhibits potent antitumor activity (IC₅₀ = 0.23–0.71 μM against P388D1 and HeLa cells), attributed to enhanced DNA binding via the planar aromatic system and tertiary amine side chains. The target compound’s ethanediamide backbone may offer conformational flexibility but lacks the polycyclic DNA-intercalating scaffold .

Role of Trifluoromethyl vs. Halogen Substituents

Compound C : N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide ()

  • Key similarity : Contains a 3-(trifluoromethyl)phenyl group.
  • Implications : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability. In the target compound, this group likely augments target affinity compared to simpler halogenated analogs (e.g., chloro or fluoro) .

Compound D : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()

  • Key differences : Acetamide backbone with chloro and methoxymethyl substituents.
  • Highlights how ethanediamide derivatives, despite structural overlap (amide bonds, chloro groups), diverge in biological targets due to electronic and steric differences .

Intermediate Synergy : 2-(Dimethylamino)ethyl chloride hydrochloride ()

  • Role: A common intermediate for introducing the dimethylaminoethyl moiety in both the target compound and analogs (e.g., Compound A). Its use ensures consistent stereochemical outcomes in synthesis .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Key Advantages/Disadvantages
Target Compound Ethanediamide 2-(2-Chlorophenyl)-2-(dimethylamino)ethyl; 3-(trifluoromethyl)phenyl Not reported (hypothesized antitumor) High metabolic stability (CF₃), flexible backbone
Compound A () Ethanediamide 3-Chloro-4-fluorophenyl; 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl Not reported Indole enhances DNA binding; lacks CF₃
Compound B () Benzoisoquinolinedione 5-(Dimethylaminoethylamino) 0.23–0.71 μM (HeLa/P388D1) Rigid DNA intercalator; complex synthesis
Alachlor () Acetamide 2-Chloro; 2,6-diethylphenyl; methoxymethyl Herbicidal Simple structure; no therapeutic relevance

Biological Activity

The compound N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide , often referred to as a derivative of phenylacetamide, has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}ClF3_3N2_2
  • Molecular Weight : 400.81 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Structural Features

The compound features:

  • A chlorophenyl group, which may influence its interaction with biological targets.
  • A trifluoromethyl group that can enhance lipophilicity and potentially alter pharmacokinetics.
  • An ethanediamide backbone that is common in many bioactive compounds.

Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Certain analogs have demonstrated activity against bacterial strains, likely through disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated the cytotoxic effects of phenylacetamide derivatives on human cancer cell lines. Results indicated that compounds with a chlorophenyl moiety exhibited significant inhibition of cell proliferation, with IC50_{50} values in the low micromolar range. The proposed mechanism involved the induction of apoptosis via caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy :
    • In vitro assays showed that related compounds demonstrated broad-spectrum antimicrobial activity. For instance, one study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial cell wall synthesis .
  • Neuropharmacological Effects :
    • Research focusing on neuroactive properties revealed that certain derivatives could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation suggests potential applications in treating mood disorders or neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)Mechanism of Action
AntitumorHuman cancer cell linesLow micromolar rangeInduction of apoptosis via mitochondrial pathways
AntimicrobialStaphylococcus aureus, E. coli32Disruption of cell wall synthesis
NeuropharmacologicalSerotonin/Dopamine receptorsNot specifiedModulation of neurotransmitter systems

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